2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide
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Overview
Description
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a chromenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with a suitable aldehyde or ketone under acidic or basic conditions to form the thiazolidine ring.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction between the thiazolidine derivative and 4-fluorobenzaldehyde.
Coupling with Chromenylacetamide: The final step involves coupling the intermediate with chromenylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes like kinases or proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- [(5Z)-5-(4-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid
- N,N-Bis{[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}cyclohexanaminium
Uniqueness
The uniqueness of 2-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide lies in its combination of a thiazolidine ring, a fluorobenzylidene group, and a chromenylacetamide moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C21H13FN2O5S |
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Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-[(5Z)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C21H13FN2O5S/c22-14-4-1-12(2-5-14)9-17-20(27)24(21(28)30-17)11-18(25)23-15-6-7-16-13(10-15)3-8-19(26)29-16/h1-10H,11H2,(H,23,25)/b17-9- |
InChI Key |
NJNBPWDCDLSHAR-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)F |
Origin of Product |
United States |
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